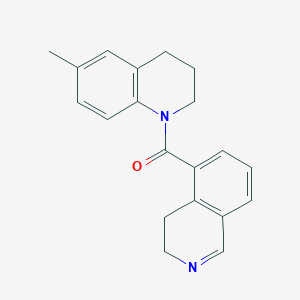
3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scalable synthetic routes that can be adapted for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of iminium salts to the desired product.
Reduction: Potential reduction of the quinoline or isoquinoline rings under specific conditions.
Substitution: Introduction of substituents at specific positions on the isoquinoline or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biological stability and pharmacological activity .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antipsychotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Known for its anti-inflammatory and antipsychotic activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various pharmacologically active compounds.
Uniqueness
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is unique due to its dual isoquinoline and quinoline structure, which provides a versatile scaffold for the development of new compounds with diverse biological activities .
Eigenschaften
Molekularformel |
C20H20N2O |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2O/c1-14-7-8-19-15(12-14)5-3-11-22(19)20(23)18-6-2-4-16-13-21-10-9-17(16)18/h2,4,6-8,12-13H,3,5,9-11H2,1H3 |
InChI-Schlüssel |
UHMSPMJMSGIDNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC4=C3CCN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)
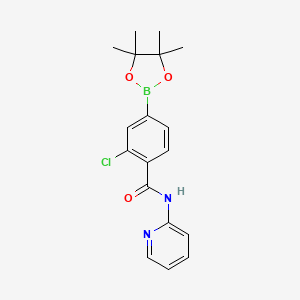
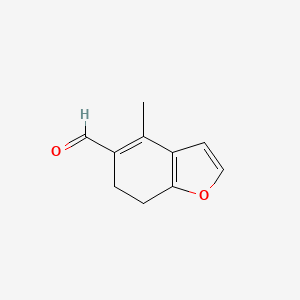
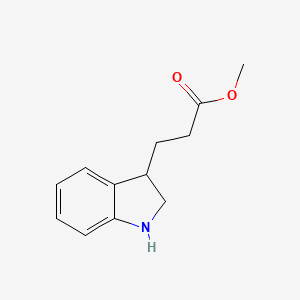


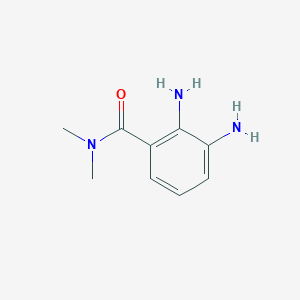
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)

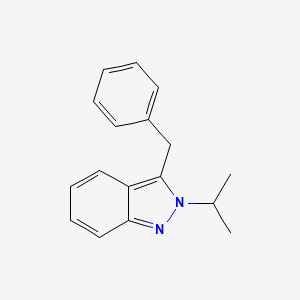
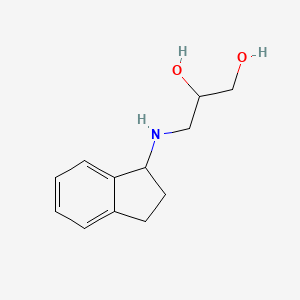
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
